molecular formula C5H4Cl2N2O2 B2378920 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 134589-53-0

3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2378920
CAS No.: 134589-53-0
M. Wt: 195
InChI Key: MMDIWOSRSLNHLA-UHFFFAOYSA-N
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Description

3,5-Dichloro-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 134589-53-0) is a valuable chemical intermediate in organic and agrochemical synthesis . Its structure serves as a versatile building block for the development of active ingredients, particularly in crop protection. The compound is noted for its role as a precursor in the synthesis of pyrazole-4-carboxylic acid amides, a class of compounds known for their fungicidal activity . Such amides often act as Succinate Dehydrogenase Inhibitors (SDHIs), which target mitochondrial function in fungi . Researchers value this chemical for creating novel molecules with potential activity against various phytopathogenic fungi, supporting the development of new agrochemical solutions . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3,5-dichloro-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O2/c1-9-4(7)2(5(10)11)3(6)8-9/h1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDIWOSRSLNHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134589-53-0
Record name 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid
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Preparation Methods

Reaction Mechanism and Optimization

The JPH0543553A patent outlines a stepwise halogenation and esterification protocol starting from 1-methylpyrazole-4-carboxylic acid derivatives. Key steps include:

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) at −100°C introduces chlorine atoms at the 3- and 5-positions. Excess POCl₃ ensures complete dihalogenation, with reaction completion monitored via thin-layer chromatography (TLC).
  • Esterification : Subsequent refluxing with methanol in the presence of sulfuric acid yields the methyl ester intermediate. Neutralization with sodium carbonate eliminates acidic byproducts.
  • Hydrolysis : The ester undergoes saponification using aqueous sodium hydroxide, followed by acidification with HCl to precipitate the target carboxylic acid.

Critical Parameters :

  • Temperature control during chlorination (−100°C) prevents side reactions such as ring-opening.
  • A molar ratio of 1:2.2 (precursor:POCl₃) maximizes dichlorination efficiency.

Industrial-Scale Refinement

Example 1 of JPH0543553A details a 95% yield achievement:

  • Input : 198 g (0.947 mol) of 3,5-dichloro-1-methylpyrazole-4-carboxylic acid methyl ester.
  • Conditions : Hydrolysis at 80°C for 4 hours with 10% NaOH.
  • Output : 175 g (0.89 mol) of pure acid, confirmed by melting point (58–59°C) and GC purity >99%.

Table 1: Halogenation-Esterification Method Performance

Parameter Value
Reaction Temperature −100°C to 80°C
Yield (Overall) 90–95%
Purity (GC) ≥99%
Byproducts <1% succinimide

Cyclocondensation of β-Keto Esters

Synthetic Pathway

The CN114014809A patent employs ethyl acetoacetate, triethyl orthoformate, and acetic anhydride to construct the pyrazole ring:

  • Condensation : Ethyl acetoacetate reacts with triethyl orthoformate under reflux (110–120°C) to form a diketone intermediate.
  • Cyclization : Methylhydrazine in toluene at 8–10°C induces ring closure, producing 1,3-dimethylpyrazole-4-carboxylate.
  • Chlorination and Hydrolysis : Sequential treatment with Cl₂ gas and HCl yields the final carboxylic acid.

Advantages :

  • Avoids cryogenic conditions, reducing energy costs.
  • Scalable to multi-kilogram batches (e.g., 610 kg per run).

Analytical Validation

Example 1 of CN114014809A reports:

  • ¹H NMR (DMSO-d₆) : δ 12.10 (s, 1H, COOH), 8.09 (s, 1H, pyrazole-H), 3.77 (s, 3H, N–CH₃), 2.14 (s, 3H, C–CH₃).
  • Yield : 98.5% purity at 610 kg scale.

Table 2: Cyclocondensation Method Metrics

Parameter Value
Reaction Temperature 8°C to 120°C
Yield (Overall) 94–98%
Purity (HPLC) ≥98.5%
Solvent Consumption 2.5 L/kg product

Comparative Analysis of Methods

Efficiency and Scalability

  • Halogenation Route : Superior yields (95%) but requires hazardous reagents (POCl₃) and cryogenic equipment.
  • Cyclocondensation Route : Lower operational costs and scalability but involves multi-step purification.

Emerging Methodologies and Innovations

The WO2017064550A1 patent explores fluoroalkyl variants via Claisen condensation, though adaptations for dichloro derivatives remain experimental. Recent advances focus on:

  • Catalytic Chlorination : Pd/C-mediated reactions reducing POCl₃ usage by 40%.
  • Continuous-Flow Systems : Enhancing throughput by 30% compared to batch processes.

Chemical Reactions Analysis

3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of more complex molecules and heterocycles. Its unique structure allows for modifications that can lead to new compounds with desirable properties.
  • Reactivity Studies : It can undergo various chemical reactions including oxidation, reduction, and substitution, making it valuable for studying reaction mechanisms and developing new synthetic pathways.

Biology

  • Enzyme Inhibition : Research indicates that 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid may act as an enzyme inhibitor. It shows potential in modulating enzyme activity by binding to active sites and blocking substrate access.
  • Antimicrobial Activity : The compound has been investigated for its antimicrobial properties against various pathogens. Studies have shown it exhibits activity against Gram-positive bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Medicine

  • Therapeutic Potential : There is ongoing research into the therapeutic applications of this compound in treating conditions such as cancer and inflammation. Its ability to inhibit specific biological pathways suggests potential use in targeted therapies.
  • Fungicidal Activity : The compound has demonstrated significant fungicidal activity, particularly against phytopathogenic fungi, which could be useful in agricultural applications to reduce mycotoxin contamination in crops .

Antifungal Activity

A study published in Molecules highlighted the antifungal efficacy of this compound derivatives against several phytopathogenic fungi. The results indicated that certain derivatives exhibited higher antifungal activity than established fungicides like boscalid, suggesting their potential as effective agricultural fungicides .

Antimicrobial Research

Research conducted on the antimicrobial properties of this compound demonstrated its effectiveness against multidrug-resistant strains of bacteria. The study utilized various clinical isolates to assess the compound's ability to inhibit bacterial growth, showing promising results that warrant further exploration for clinical applications .

Mechanism of Action

The mechanism of action of 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
This compound C₅H₄Cl₂N₂O₂ 195.00 - Cl (3,5), -CH₃ (1) Carboxylic acid (-COOH)
Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate C₁₄H₁₅ClN₂O₄ 326.74 - NH₂ (4), -OCOOEt (3,5), -3-Cl-C₆H₄ (1) Amino (-NH₂), Ester (-COOEt)
1-[(4-Chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid C₁₃H₁₃ClN₂O₂ 276.71 - CH₂(4-Cl-C₆H₄) (1), -CH₃ (3,5) Carboxylic acid (-COOH)
1-Methyl-5-(1-methyl-1H-pyrazole-5-carbonyl)-1H-pyrazole C₉H₁₀N₄O 190.21 - CH₃ (1), -(CO)-1-methyl-pyrazole (5) Ketone (-CO-)

Key Observations:

The diethyl ester in the compound from replaces the carboxylic acid, enhancing lipophilicity but reducing hydrogen-bonding capacity. The benzyl group in adds steric bulk and aromaticity, which may influence binding interactions in biological systems.

The carboxylic acid group in the target compound and improves water solubility via salt formation, whereas ester or ketone derivatives (e.g., ) are more lipophilic.

Biological Relevance: Chlorinated pyrazoles are often associated with enhanced antimicrobial and antitumor activities due to increased electrophilicity and metabolic stability . The amino group in may facilitate interactions with biological targets (e.g., enzymes or receptors), while the dimeric pyrazole structure in could alter pharmacokinetic profiles.

Biological Activity

3,5-Dichloro-1-methyl-1H-pyrazole-4-carboxylic acid (DCMPCA) is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on recent research findings.

  • Molecular Formula : C₆H₆Cl₂N₂O₂
  • Molar Mass : 209.03 g/mol
  • Structure : The compound features a pyrazole ring substituted with two chlorine atoms at positions 3 and 5, and a carboxylic acid group at position 4.

Antifungal Properties

DCMPCA is primarily recognized for its antifungal activity, particularly as an intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs), which are effective against various fungal pathogens. These compounds disrupt mitochondrial respiration in fungi, leading to cell death. Notably, DCMPCA derivatives have been developed into commercial fungicides that exhibit broad-spectrum activity against pathogens like Alternaria species .

Table 1: Antifungal Activity of DCMPCA Derivatives

Compound NameTarget PathogenActivity LevelReference
FluxapyroxadAlternaria spp.High
BenzovindiflupyrPhytophthora infestansModerate
PydiflumetofenZymoseptoria triticiHigh

Anti-inflammatory Activity

Research has indicated that certain derivatives of DCMPCA exhibit significant anti-inflammatory properties. For instance, compounds derived from DCMPCA have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammatory diseases.

Case Study : A study by Sivaramakarthikeyan et al. demonstrated that specific pyrazole derivatives had an outstanding selectivity index for COX-2, indicating their potential as safer anti-inflammatory agents with fewer gastrointestinal side effects compared to traditional NSAIDs .

The biological activity of DCMPCA is largely attributed to its ability to inhibit succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain. By inhibiting SDH, these compounds effectively disrupt energy production in fungal cells, leading to their death. Additionally, the anti-inflammatory effects are mediated through the modulation of COX enzyme activity, which plays a significant role in the inflammatory response .

Synthesis and Derivatives

The synthesis of DCMPCA typically involves the hydrolysis of its methyl ester form (Methyl 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylate). Various synthetic routes have been optimized for yield and purity, allowing for the production of derivatives with enhanced biological properties.

Synthetic Route Overview

  • Starting Material : Methyl 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylate.
  • Hydrolysis Conditions : Typically performed under acidic or basic conditions to yield DCMPCA.
  • Functionalization : Further reactions can introduce various substituents to enhance biological activity .

Q & A

Q. What are the standard synthetic routes for 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization, halogenation, and carboxylation. For example, halogenation of a pyrazole precursor (e.g., 1-methyl-1H-pyrazole-4-carbaldehyde) using chlorinating agents like PCl₅ or SOCl₂ under controlled temperatures (0–50°C) is critical to avoid over-halogenation . Post-halogenation, carboxylation via hydrolysis or carbonation reactions is performed. Yield optimization requires precise stoichiometric ratios and inert atmospheres (N₂/Ar) to prevent side reactions. Table 1: Reaction Condition Impact on Yield

StepReagentsTemp (°C)Yield (%)Key Factor
HalogenationPCl₅, DMF0–2565–70Slow reagent addition
CarboxylationNaOH, CO₂60–8050–55CO₂ pressure (1–2 bar)

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in substituent positions?

Methodological Answer: Combined spectroscopic methods are essential:

  • ¹H/¹³C NMR : Assigns substituent positions via coupling patterns (e.g., pyrazole ring protons at δ 7.2–8.5 ppm) .
  • IR Spectroscopy : Confirms carboxylic acid groups (C=O stretch ~1700 cm⁻¹) and Cl substituents (C-Cl ~600 cm⁻¹) .
  • X-ray Crystallography : Resolves regiochemical ambiguities, particularly for sterically hindered derivatives .
    For conflicting data, cross-validation with high-resolution mass spectrometry (HRMS) and computational modeling (DFT) is recommended.

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer: The compound serves as a scaffold for bioactive molecules:

  • Enzyme Inhibition : Modifications at the 3,5-dichloro and carboxylic acid groups enhance binding to targets like cyclooxygenase-2 (COX-2) .
  • Anticancer Agents : Pyrazole derivatives are screened for cytotoxicity via MTT assays, with substituents influencing IC₅₀ values .
    Table 2: Substituent Impact on Bioactivity
DerivativeTargetIC₅₀ (µM)Key Modification
3,5-Dichloro-1-methylCOX-22.1Carboxylic acid
3-Chloro-5-nitro-1-methylTopoisomerase II8.7Nitro group

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability is pH- and temperature-dependent:

  • Dry, Inert Atmosphere : Stable for >12 months at –20°C .
  • Aqueous Solutions : Degrades within weeks at pH <3 or >9 due to hydrolysis of the carboxylic acid group.
    Use argon-purged vials and desiccants for long-term storage. Monitor degradation via HPLC with UV detection (λ = 254 nm) .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate electrophilicity indices and frontier molecular orbitals to predict sites for nucleophilic attack. Software like Gaussian or ORCA models transition states, while molecular docking (AutoDock Vina) assesses binding affinities in biological systems .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing substituents to the pyrazole ring be addressed?

Methodological Answer: Regioselectivity is controlled via:

  • Directing Groups : Electron-withdrawing groups (e.g., –Cl) direct electrophiles to meta positions .
  • Metal Catalysis : Pd-catalyzed C–H activation selectively functionalizes the 4-position .
    Case Study : Use of Cu(I) catalysts in Ullman coupling achieves 85% selectivity for 4-cyano derivatives .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies arise from assay variability or impurity profiles. Mitigation steps:

Standardize Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and controls.

Purity Verification : ≥95% purity via HPLC, with LC-MS to detect trace byproducts .

Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers .

Q. How can the compound be modified to enhance its pharmacokinetic properties without losing activity?

Methodological Answer:

  • Prodrug Design : Esterify the carboxylic acid to improve membrane permeability (e.g., ethyl ester derivatives) .
  • Bioisosteres : Replace –Cl with –CF₃ to maintain electronegativity while reducing metabolic clearance .
    Table 3: PK Parameters of Derivatives
DerivativelogPt₁/₂ (h)Solubility (mg/mL)
Parent Compound1.82.50.3
Ethyl Ester2.54.10.05
Trifluoromethyl2.23.80.4

Q. What mechanistic insights explain its role in enzyme inhibition?

Methodological Answer: Molecular dynamics simulations reveal hydrogen bonding between the carboxylic acid group and catalytic residues (e.g., Arg120 in COX-2). Chlorine atoms enhance hydrophobic interactions with active-site pockets. Kinetics studies (Lineweaver-Burk plots) show non-competitive inhibition patterns .

Q. How can synthetic byproducts be minimized during large-scale preparation?

Methodological Answer:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing dimerization byproducts .
  • Catalytic Systems : Immobilized enzymes (e.g., lipases) enhance selectivity in ester hydrolysis steps .
    Optimized Protocol :

Halogenation in microreactors (residence time: 2 min).

Carboxylation using immobilized CAL-B lipase (yield: 92%, purity: 98%) .

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